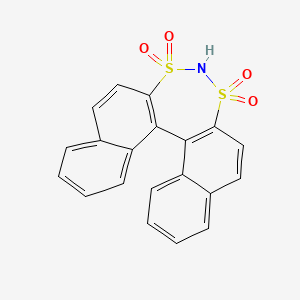
(R)-1,1'-Binaphthalene-2,2'-sulfonimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,1’-Binaphthalene-2,2’-sulfonimide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable component in various chemical reactions and applications. The presence of the binaphthalene moiety and the sulfonimide group contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-Binaphthalene-2,2’-sulfonimide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diamine.
Sulfonation: The diamine is then subjected to sulfonation using sulfonyl chloride under controlled conditions to introduce the sulfonimide group.
Chiral Resolution: The resulting mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1,1’-Binaphthalene-2,2’-sulfonimide may involve large-scale sulfonation reactors and advanced chiral resolution methods to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonimide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonimide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted binaphthalene derivatives.
Applications De Recherche Scientifique
®-1,1’-Binaphthalene-2,2’-sulfonimide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral selector in chromatographic separations.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of chiral materials and polymers.
Mécanisme D'action
The mechanism of action of ®-1,1’-Binaphthalene-2,2’-sulfonimide involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in substrates, facilitating asymmetric transformations. The sulfonimide group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-sulfonimide: The enantiomer of the ®-form, with similar chemical properties but different chiral selectivity.
1,1’-Binaphthalene-2,2’-diamine: The precursor to the sulfonimide compound, lacking the sulfonimide group.
1,1’-Binaphthalene-2,2’-disulfonic acid: A related compound with two sulfonic acid groups instead of the sulfonimide group.
Uniqueness
®-1,1’-Binaphthalene-2,2’-sulfonimide is unique due to its chiral nature and the presence of the sulfonimide group, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and participate in asymmetric synthesis makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H13NO4S2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H13NO4S2/c22-26(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)21-26/h1-12,21H |
Clé InChI |
JSCWJDJFPUMYSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)S(=O)(=O)NS3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



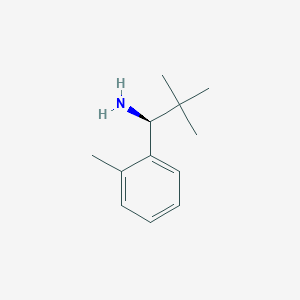
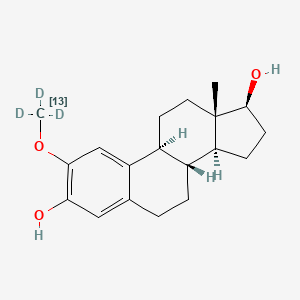
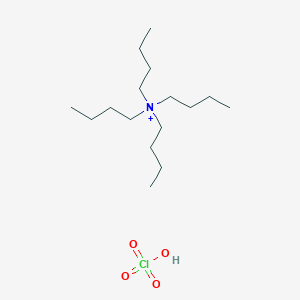
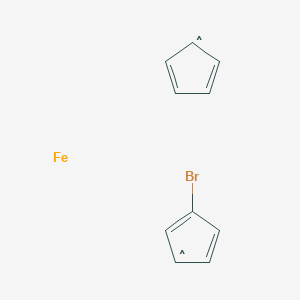
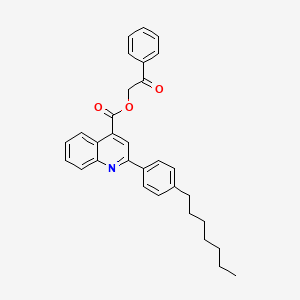
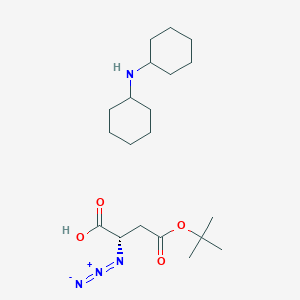
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15088241.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B15088245.png)
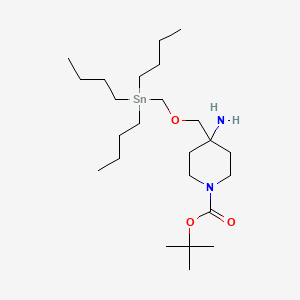
![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)
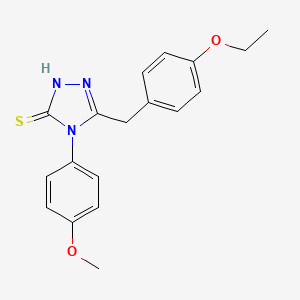
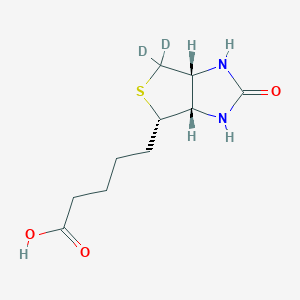
![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
